molecular formula C20H20FN3O2 B2807822 4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1209664-57-2

4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide

Cat. No. B2807822
CAS RN: 1209664-57-2
M. Wt: 353.397
InChI Key: OOZXFYZTVPNLTO-UHFFFAOYSA-N
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Description

The compound “4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also includes a benzyloxy group, a fluorophenyl group, and a propyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the fluorophenyl group could potentially influence the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Cytotoxic Evaluation : A study synthesized a series of pyrazole carboxamide analogues, including compounds similar to the one , and evaluated their cytotoxicity against breast cancer cell lines. One of the analogues demonstrated promising cytotoxicity, indicating potential applications in cancer treatment (Ahsan et al., 2018).

  • Synthesis and Characterization : Another study focused on the synthesis and characterization of a 'research chemical' closely related to the compound . It detailed the analytical characterization, including chromatographic and spectroscopic analysis, which is crucial for understanding the compound's properties (McLaughlin et al., 2016).

  • Experimental and Theoretical Studies : Research has been conducted on the functionalization reactions of pyrazole carboxamide compounds, offering insights into their chemical behavior and potential applications in synthetic chemistry (Yıldırım et al., 2005).

  • Anticancer Activity : Another study synthesized a series of pyrazole carboxamide analogues and screened them for anticancer activity. One compound, in particular, showed significant activity against leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent (Ahsan, 2012).

  • Antiproliferative Activities : A series of pyrazole-sulfonamide derivatives, structurally related to the compound , were synthesized and tested for their antiproliferative activities against cancer cell lines. Some compounds showed promising activities, indicating the therapeutic potential of this class of compounds (Mert et al., 2014).

  • Crystal Structure and Biological Activity : The crystal structure and biological activity of a pyrazole compound with similarities to the one were studied, providing insights into its structural properties and potential biological activities (Liu et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling and storing it .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and effects. This might include experimental studies, computational modeling, and potentially even clinical trials if the compound is intended for use as a pharmaceutical .

properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylmethoxy-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-2-12-22-20(25)19-18(26-14-15-6-4-3-5-7-15)13-24(23-19)17-10-8-16(21)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZXFYZTVPNLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide

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